molecular formula C6H8N4O2 B12098096 Ethyl 3-amino-1,2,4-triazine-6-carboxylate

Ethyl 3-amino-1,2,4-triazine-6-carboxylate

Cat. No.: B12098096
M. Wt: 168.15 g/mol
InChI Key: GXIDBSPMDGHXRF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by its triazine ring, which consists of three nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ethyl 3-amino-1,2,4-triazine-6-carboxylate typically begins with readily available starting materials such as ethyl cyanoacetate and hydrazine hydrate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Ethyl 3-amino-1,2,4-triazine-6-carboxylate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides and acyl chlorides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield corresponding oxo derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.

Major Products

    Substitution Products: Alkylated or acylated derivatives of this compound.

    Oxidation Products: Oxo derivatives of the triazine ring.

    Condensation Products: Schiff bases formed by the reaction with aldehydes or ketones.

Scientific Research Applications

Chemistry

Ethyl 3-amino-1,2,4-triazine-6-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazine ring structure is similar to that of many biologically active molecules, making it a candidate for drug design and development.

Medicine

This compound has shown promise in medicinal chemistry as a precursor for the synthesis of antiviral, antibacterial, and anticancer agents. Its derivatives are being investigated for their therapeutic potential.

Industry

In the industrial sector, this compound is used in the production of agrochemicals such as herbicides and pesticides. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism by which ethyl 3-amino-1,2,4-triazine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1,2,4-triazine-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.

    Ethyl 3-amino-1,2,4-triazine-6-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    Ethyl 3-amino-1,2,4-triazine-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Ethyl 3-amino-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 6-position enhances its solubility and reactivity compared to other triazine derivatives.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 3-amino-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3,(H2,7,8,10)

InChI Key

GXIDBSPMDGHXRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=N1)N

Origin of Product

United States

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